1-(2-Nitrophenoxy)butan-2-one
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Overview
Description
1-(2-Nitrophenoxy)butan-2-one is an organic compound characterized by the presence of a nitrophenoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenoxy)butan-2-one typically involves the reaction of 2-nitrophenol with butanone in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 2-nitrophenol reacts with butanone under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products
Oxidation: Conversion to 1-(2-Aminophenoxy)butan-2-one.
Reduction: Formation of 1-(2-Nitrophenoxy)butan-2-ol.
Substitution: Various substituted phenoxybutanones depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrophenoxy)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenoxy)butan-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the butanone moiety can undergo nucleophilic attack. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenoxy)butan-2-one
- 1-(2-Chlorophenoxy)butan-2-one
- 1-(2-Bromophenoxy)butan-2-one
Uniqueness
1-(2-Nitrophenoxy)butan-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents .
Properties
CAS No. |
113709-27-6 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-(2-nitrophenoxy)butan-2-one |
InChI |
InChI=1S/C10H11NO4/c1-2-8(12)7-15-10-6-4-3-5-9(10)11(13)14/h3-6H,2,7H2,1H3 |
InChI Key |
SXRMPKYOPDDLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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